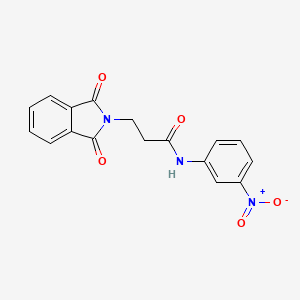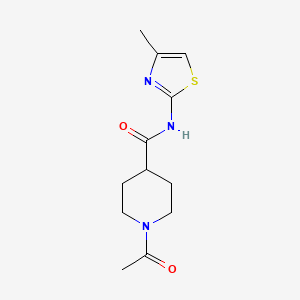
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE) and has been extensively studied for its potential anti-cancer properties. NAE is a key enzyme in the NEDD8 conjugation pathway, which is critical for the regulation of protein degradation, cell cycle progression, and DNA damage response.
Mecanismo De Acción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide selectively inhibits NAE, which is critical for the activation of NEDD8 conjugation pathway. NEDD8 is a small ubiquitin-like protein that is covalently attached to target proteins in a process known as neddylation. Neddylation is critical for the regulation of protein degradation, cell cycle progression, and DNA damage response. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide inhibits the neddylation pathway by blocking the activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of the NEDD8 conjugation pathway. It has also been shown to inhibit tumor growth in preclinical models of cancer. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been found to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide is its selectivity for NAE, which makes it a valuable tool for studying the role of the NEDD8 conjugation pathway in cancer and other diseases. However, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide may have off-target effects on other cellular processes, which can complicate interpretation of experimental results. Additionally, the synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide is complex and requires specialized expertise, which can limit its availability for research purposes.
Direcciones Futuras
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has shown promise as a potential anti-cancer therapy, and ongoing clinical trials are evaluating its efficacy in various cancer types. Future research could explore the potential of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide in combination with other cancer therapies, as well as its potential in other disease contexts where the NEDD8 conjugation pathway is dysregulated. Additionally, further studies are needed to better understand the mechanisms of action and potential off-target effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been extensively studied for its potential anti-cancer properties. It has been shown to selectively inhibit the NEDD8 conjugation pathway, leading to the accumulation of NEDD8 conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has demonstrated efficacy against a wide range of cancer types, including leukemia, lymphoma, breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15(18-11-4-3-5-12(10-11)20(24)25)8-9-19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUDMSUZNZTRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B4762226.png)

![2-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4762244.png)
![2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4762250.png)

![N-2-biphenylyl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762280.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B4762281.png)
![methyl 3-chloro-6-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4762291.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]isonicotinamide](/img/structure/B4762298.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4762302.png)
![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4762309.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4762310.png)
![4-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4762316.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762322.png)